molecular formula C9H9BrN4O3 B2561062 N-(2-aminoethyl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 924871-28-3

N-(2-aminoethyl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2561062
CAS No.: 924871-28-3
M. Wt: 301.1
InChI Key: YUMHNYQOTOBUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-bromofuran-2-yl group at the 3-position and a carboxamide-linked 2-aminoethyl side chain at the 5-position.

The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, which can enhance binding affinity to biological targets. The 2-aminoethyl side chain provides a basic nitrogen, enabling solubility in polar solvents and facilitating derivatization for further chemical modifications.

Properties

IUPAC Name

N-(2-aminoethyl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O3/c10-6-2-1-5(16-6)7-13-9(17-14-7)8(15)12-4-3-11/h1-2H,3-4,11H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMHNYQOTOBUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NOC(=N2)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-aminoethyl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

  • Molecular Formula : C9H9BrN4O3
  • Molecular Weight : 301.10 g/mol
  • CAS Number : 924871-28-3

The biological activity of this compound can be attributed to the presence of the oxadiazole ring and the bromofuran substituent. These structural features are believed to contribute to its interactions with biological targets, potentially affecting cellular processes such as:

  • Gene transcription modulation
  • Inhibition of biofilm formation
  • Antimicrobial activity against various pathogens

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The bactericidal effect is often linked to the disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) have been conducted to assess the viability and proliferation effects of this compound.

Table 1: Cytotoxicity Results on L929 Cells

Concentration (µM)Viability After 24h (%)Viability After 48h (%)
2007768
15089104
1009292
507467
2597103
12109121
68798

The results indicate that at lower concentrations, the compound may enhance cell viability, suggesting a potential for therapeutic application in certain contexts.

Study on Antimicrobial Efficacy

A study published in Molecules highlighted the synthesis and biological evaluation of oxadiazole derivatives, including those similar to this compound. The findings revealed that these compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve the inhibition of specific enzymes critical for bacterial survival .

Research on Anticancer Properties

Another investigation focused on the anticancer properties of oxadiazole derivatives demonstrated that some compounds significantly inhibited the growth of cancer cell lines. The study showed that this compound could induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(2-aminoethyl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide can be contextualized by comparing it to analogs with variations in the oxadiazole substituents and side chains. Below is a detailed analysis supported by data from diverse sources:

Structural and Physicochemical Comparisons

Compound Name Substituent on Oxadiazole (Position 3) Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Properties
Target Compound 5-bromofuran-2-yl C₁₀H₁₀BrN₅O₃* ~330.12† N/A (discontinued) Scaffold for medicinal chemistry; halogenated aromatic interactions
N-(2-Aminoethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide 1,3-benzodioxol-5-yl C₁₂H₁₂N₄O₄ 284.25 95% Potential CNS activity due to benzodioxole moiety
N-(2-Aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide (phenylsulfonyl)methyl C₁₂H₁₄N₄O₄S 310.33 ≥97% API intermediate; sulfonyl group enhances stability
N-(2-Aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide 3-methylphenyl C₁₂H₁₄N₄O₂ 246.27 ≥95% Versatile small-molecule scaffold; lipophilic interactions
N-(2-Aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide 3,4-dimethoxyphenyl C₁₃H₁₆N₄O₄ 292.29 ≥95% Enhanced solubility via methoxy groups; kinase inhibitor candidate
N-(2-Aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide 4-methoxyphenyl C₁₂H₁₄N₄O₃ 278.27 98% (discontinued) Discontinued due to limited commercial demand

*Estimated based on structural similarity; †Calculated from molecular formula.

Key Differences and Research Implications

Halogen vs. Electron-Donating Groups : The 5-bromofuran substituent in the target compound introduces electronegativity and steric bulk, which may enhance binding to halogen-bonding pockets in proteins. In contrast, analogs with methoxy or methyl groups (e.g., 3-methylphenyl or 3,4-dimethoxyphenyl derivatives) prioritize hydrophobic or π-π interactions .

Bioactivity and Stability : The phenylsulfonylmethyl analog (MW 310.33) demonstrates higher molecular weight and purity (≥97%), making it suitable as an API intermediate. Its sulfonyl group likely improves metabolic stability compared to the bromofuran variant .

Solubility and Derivative Potential: The 3,4-dimethoxyphenyl derivative (MW 292.29) benefits from methoxy groups, which enhance water solubility—a critical factor in drug development. The target compound’s bromine atom may reduce solubility but increase membrane permeability .

Commercial Availability : Several analogs, including the 4-methoxyphenyl and 5-bromofuran derivatives, are discontinued, highlighting challenges in scalability or niche applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-aminoethyl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide, and what are the critical reaction parameters?

  • Methodology : Synthesis typically involves sequential coupling of the 5-bromofuran-2-yl moiety with a pre-functionalized 1,2,4-oxadiazole intermediate. Key steps include:

  • Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxadiazole-carboxylic acid to the 2-aminoethylamine group.
  • Heterocyclic ring closure : Cyclization of amidoxime precursors under dehydrating conditions (e.g., POCl₃ or SOCl₂) to form the 1,2,4-oxadiazole core .
  • Bromofuran incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing the 5-bromofuran substituent.
    • Critical parameters : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents (1:1.2 for amine:carboxylic acid) to minimize side products .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical techniques :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and bromofuran substituents (δ 6.5–7.5 ppm for furan protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₀BrN₄O₃: 329.0) .

Advanced Research Questions

Q. How can low yields in the final amide coupling step be optimized, and what are the mechanistic explanations for byproduct formation?

  • Optimization strategies :

  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency by 15–20% .
  • Solvent screening : Switching from DMF to DCM reduces racemization but may require elevated temperatures (40°C).
    • Byproduct analysis : Common byproducts include:
  • O-Acylurea intermediates : Detected via LC-MS (m/z +28 compared to target) due to incomplete activation of the carboxylic acid .
  • Hydrolysis products : Identified by ¹H NMR (broad singlet at δ 1.2–1.5 ppm for ethylamine fragments) when moisture is present .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

  • Approaches :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., bromofuran’s halogen bonding with kinase hinge regions) .
  • MD simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories.
    • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzymatic assays .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation, and what challenges arise during refinement?

  • Crystallography workflow :

  • Data collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXL-2018 for structure solution; anisotropic displacement parameters for heavy atoms (Br, O) .
    • Challenges :
  • Disorder in the aminoethyl chain : Addressed using PART instructions and occupancy refinement .
  • Twinned crystals : Apply HKLF 5 format for data integration .

Q. What strategies are effective in analyzing contradictory bioactivity data across different assay platforms (e.g., cell-free vs. cell-based assays)?

  • Troubleshooting :

  • Solubility effects : Use DMSO stock solutions ≤0.1% to avoid membrane disruption in cell-based assays .
  • Metabolic instability : LC-MS/MS to quantify parent compound degradation in hepatocyte incubations .
    • Statistical reconciliation : Multivariate ANOVA to isolate assay-specific variables (e.g., ATP concentration in kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.